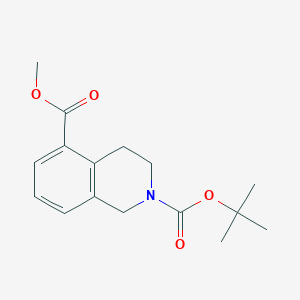
tert-butyl 5-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
Descripción general
Descripción
Tert-butyl 5-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions including amination, cyclization, and esterification.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 5-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce fully hydrogenated naphthyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 5-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry
In industry, the compound may find applications in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions with these targets, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Naphthyridine: A simpler analog without the tert-butyl and amino groups.
Quinolines: Similar heterocyclic compounds with a single nitrogen atom in the ring system.
Isoquinolines: Another class of heterocyclic compounds with a different arrangement of nitrogen atoms.
Uniqueness
Tert-butyl 5-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is unique due to the presence of the tert-butyl ester and amino groups, which confer specific chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
tert-butyl 5-amino-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-5-4-10-9(8-16)6-15-7-11(10)14/h6-7H,4-5,8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGBUCWESOMBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methoxy-5,6,7,8-tetrahydro-[1,7]naphthyridine dihydrochloride](/img/structure/B8188425.png)



![5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B8188456.png)
![5,6,7,8-Tetrahydro-[1,6]naphthyridin-3-ol dihydrochloride](/img/structure/B8188458.png)

![5-Cyano-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester](/img/structure/B8188471.png)
![1-(6-Amino-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone hydrochloride](/img/structure/B8188489.png)
